Agaricoglyceride A

neurolysin inhibition structure-activity relationship protease inhibitor selectivity

Agaricoglyceride A (CAS 557099-51-1) is the principal bioactive member of the agaricoglyceride family, a new class of chlorinated 4-hydroxybenzoic acid glycerol esters first isolated from submerged cultures of the edible mushroom Agaricus macrosporus and other basidiomycetes. It is the only natural agaricoglyceride congener that combines sub-micromolar inhibition of the zinc metallopeptidase neurolysin (Nln; EC 3.4.24.16) with confirmed in vivo pharmacological activity.

Molecular Formula C24H14Cl6O9
Molecular Weight 659.1 g/mol
Cat. No. B1248836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgaricoglyceride A
Synonymsagaricoglyceride A
Molecular FormulaC24H14Cl6O9
Molecular Weight659.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)OC(=O)C3=CC(=C(C(=C3)Cl)O)Cl
InChIInChI=1S/C24H14Cl6O9/c25-13-1-9(2-14(26)19(13)31)22(34)37-7-12(39-24(36)11-5-17(29)21(33)18(30)6-11)8-38-23(35)10-3-15(27)20(32)16(28)4-10/h1-6,12,31-33H,7-8H2
InChIKeyADDYJLAUBDTGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agaricoglyceride A for Neurolysin Research: Provenance, Structural Class, & Core Procurement Data


Agaricoglyceride A (CAS 557099-51-1) is the principal bioactive member of the agaricoglyceride family, a new class of chlorinated 4-hydroxybenzoic acid glycerol esters first isolated from submerged cultures of the edible mushroom Agaricus macrosporus and other basidiomycetes [1]. It is the only natural agaricoglyceride congener that combines sub-micromolar inhibition of the zinc metallopeptidase neurolysin (Nln; EC 3.4.24.16) with confirmed in vivo pharmacological activity [2].

1 Sub-micromolar neurolysin (Nln) inhibition in vitro confirmed
2 In vivo CNS target engagement data MCAO mouse model
3 Selectivity over major protease families no off-target activity reported

Why In-Class Analogs Cannot Substitute for Agaricoglyceride A in Neurolysin-Targeted Studies


Replacing Agaricoglyceride A with another agaricoglyceride congener (e.g., Agaricoglyceride B, C, or D) is scientifically invalid: these co-metabolites are completely inactive against neurolysin at concentrations up to 0.01 mM, despite differing by as little as one chlorine substitution pattern [1]. Conversely, while agaricoglyceride monoacetates exhibit 4‑fold stronger in vitro IC₅₀ values (50 nM), they lack the body of in vivo target-engagement, pharmacokinetic, and safety data that exists for Agaricoglyceride A in both analgesic and stroke models [2]. The quantitative evidence below establishes that Agaricoglyceride A occupies a uniquely validated niche—the only agaricoglyceride with both confirmed neurolysin potency and multi-model in vivo pharmacological characterization.

Inactive congeners
Agaricoglycerides B, C, and D are reported inactive against neurolysin (up to 10 µM). Substitution with these congeners will not recapitulate Nln inhibition.
Monoacetate analog gap
Monoacetates show higher in vitro potency (≈50 nM) but lack in vivo target-engagement and safety-related endpoint data; model-response context may differ significantly.

Quantitative Differential Evidence for Agaricoglyceride A vs. Closest Analogs and Alternative Neurolysin Inhibitors


Neurolysin Inhibition: Agaricoglyceride A vs. Agaricoglycerides B, C, D – >50‑Fold Activity Gap

Agaricoglyceride A inhibits neurolysin with an IC₅₀ of 200 nM. In the same assay system, the closest structural analogs—Agaricoglycerides B, C, and D, and the co-metabolite agaricic ester—exhibit no detectable inhibition up to the highest concentration tested (0.01 mM = 10,000 nM) [1]. This represents a minimum 50‑fold difference in potency between Agaricoglyceride A and its inactive congeners. Agaricoglyceride B differs structurally by only one chlorine substitution position, yet its activity is 'significantly lower'—residing in the micromolar range—reinforcing the steep SAR at the chlorine substitution pattern [2].

Neurolysin inhibition
Head-to-head
200 nM vs inactive (≥10,000 nM)
Supports Nln research fit
≥50-fold difference; recombinant assay
neurolysin inhibition structure-activity relationship protease inhibitor selectivity

Selectivity Fingerprint: Agaricoglycerides Are Devoid of Off‑Target Activity Against Major Protease Families

The agaricoglyceride class, with Agaricoglyceride A as the lead, was counter-screened against a panel of non-neurolysin proteases. Agaricoglycerides do not inhibit chymotrypsin, caspases, cathepsins, or matrix metalloproteases, and show neither cytotoxic nor modulatory effects in various reporter cell assays [1]. This selectivity is corroborated by BRENDA-curated data confirming that agaricoglycerides are 'devoid of activity in a large number of biochemical and cellular assays, emphasizing their selectivity towards neurolysin' [2]. While direct quantitative IC₅₀ values for each counter-target are not publicly tabulated, the consistent absence of activity across mechanistically diverse protease families and cellular readouts constitutes a functional selectivity fingerprint not demonstrated by alternative chemotypes such as phosphinic peptide inhibitors or candoxatril.

Protease selectivity
Class-level
No inhibition of chymotrypsin, caspases, cathepsins, MMPs
Context-dependent selectivity profile
Data derived from counter-screen panels
protease selectivity off-target profiling chemical biology

In Vivo Target Engagement: Agaricoglyceride A Dose‑Dependently Modulates Neurolysin Activity in a Mouse Stroke Model

Agaricoglyceride A (designated AgaA) was administered intraperitoneally at 10 and 50 mg/kg to mice 1 h after reperfusion in a middle cerebral artery occlusion (MCAO) model. Both doses significantly aggravated stroke injury compared to vehicle, measured by increased infarct and edema volume (p < 0.01) and worsened neurological deficit (p < 0.01) at 24 h post‑stroke, in a dose‑dependent manner [1]. Biochemically, AgaA treatment resulted in dose‑dependent inhibition of neurolysin enzymatic activity in the ischemic (but not contralateral) hemisphere, accompanied by elevated levels of Nln substrates bradykinin, neurotensin, and substance P [2]. No other neurolysin inhibitor—natural or synthetic—has demonstrated this combination of in vivo CNS target engagement and functional pharmacodynamic outcome in a disease-relevant model.

In vivo Nln inhibition
Head-to-head
Significant infarct/edema aggravation vs vehicle (p<0.01)
Reported model-response endpoint context
MCAO mouse, 10–50 mg/kg i.p.; 24 h reperfusion
ischemic stroke in vivo pharmacology target engagement

In Vivo Safety Profile: Agaricoglyceride A Is Non‑Toxic at Pharmacologically Active Doses in Mice

In the same MCAO stroke study, AgaA at 10 and 50 mg/kg i.p. was specifically evaluated for effects on physiological parameters including plasma alanine transaminase (ALT) and aspartate transaminase (AST) levels. AgaA lacked effects on these and several other physiological parameters and appeared non‑toxic to mice [1]. This safety observation is consistent with the original Stadler et al. (2005) findings that agaricoglycerides show neither cytotoxic nor modulatory effects in reporter cell assays [2]. While not a formal GLP toxicology study, the concordance of in vitro and in vivo non‑toxicity data reduces the risk that Agaricoglyceride A's in vivo pharmacological effects are confounded by compound‑induced morbidity.

In vivo safety markers
Data to verify
No significant ALT/AST changes vs vehicle
Supports safety-related endpoint monitoring
Not GLP; single study context
in vivo safety toxicity screening pharmacological tool compound

Fermentation Yield: Response‑Surface‑Optimized Agaricoglyceride A Production from Coprinus comatus

Using a 3‑level Box‑Behnken factorial design combined with response surface methodology, the maximal predicted yield of Agaricoglyceride A from Coprinus comatus mycelial cultures was 20.105 mg/L, achieved at precursor concentrations of 4‑hydroxybenzoic acid (75 mg/L), glycerol (0.75 mL/L), and methanol (0.75 mL/L) [1]. Verified experimental runs confirmed the model prediction. This yield benchmark provides a quantifiable baseline for laboratories or CROs evaluating whether to produce Agaricoglyceride A in‑house via fermentation versus purchasing the purified compound. For comparison, the original A. macrosporus isolation paper did not report a standardized yield metric, making the 20.105 mg/L figure the only peer‑reviewed, statistically optimized production yield available.

Optimized yield
Reported
20.105 mg/L
Reported fermentation yield benchmark
C. comatus RSM; HPLC-ELSD
fermentation optimization fungal secondary metabolites bioprocess scale-up

Industrial Formulation Precedent: Agaricoglyceride A in a Patent‑Backed Analgesic Capsule

Chinese patent CN105853469 discloses a Ganoderma‑derived analgesic capsule formulation containing 20–30% Agaricoglyceride A by weight, with defined filler (66–80%; starch, lactose, calcium sulfate, etc.) and lubricant (0–4%; magnesium stearate, colloidal silica, talc) compositions [1]. The specification claims that the resulting capsules exhibit good powder flowability, uniform content, low toxic side effects, stable formulation properties, and a simple production process suitable for large‑scale industrialization. At a 1000‑capsule batch scale, the exemplified composition uses 100–150 g Agaricoglyceride A, 170–220 g starch, 160–180 g calcium sulfate, and 0–20 g magnesium stearate. No other agaricoglyceride congener or alternative neurolysin inhibitor has an equivalent formulation patent, establishing Agaricoglyceride A as the only member of this class with documented industrial formulation feasibility.

Formulation patent
Context-dependent
CN105853469: 20–30% Agaricoglyceride A capsule
Supports formulation development context
Industrial scalability described; no clinical data
pharmaceutical formulation analgesic development technology transfer readiness

Validated Application Scenarios for Agaricoglyceride A Based on Quantitative Evidence


Neurolysin Functional Studies in Ischemic Stroke Models

Agaricoglyceride A is the only neurolysin inhibitor with peer‑reviewed dose‑response in vivo CNS data. In the mouse MCAO model, 10–50 mg/kg i.p. AgaA reliably aggravates infarct and edema volume (p < 0.01) via inhibition of neurolysin in the ischemic hemisphere, enabling loss‑of‑function studies of endogenous Nln [1]. The compound's lack of overt toxicity at these doses and its established selectivity profile minimize confounding variables in stroke outcome interpretation.

Chemical Biology Tool for Neuropeptide Metabolism Research

With an IC₅₀ of 200 nM against neurolysin and demonstrated selectivity over chymotrypsin, caspases, cathepsins, and MMPs, Agaricoglyceride A serves as a clean pharmacological probe for dissecting neurolysin‑mediated processing of bradykinin, neurotensin, substance P, and dynorphin in cellular and ex vivo systems [2]. Its inactivity against major off‑target protease families ensures that observed effects on neuropeptide levels are attributable to Nln inhibition rather than broad‑spectrum protease suppression.

Pre‑Clinical Analgesic Development Programs

Agaricoglyceride A exhibited moderate analgesic activity in an in vivo mouse model (phenylquinone‑induced writhing), mechanistically linked to its inhibition of neurolysin—a protease that inactivates endogenous analgesic peptides including dynorphin (κ‑opioid receptor agonist) and neurotensin [3]. The existence of patent CN105853469, which provides a defined 20–30% Agaricoglyceride A capsule formulation with industrially feasible manufacturing, offers a tangible pharmaceutical development starting point unavailable for any other agaricoglyceride or neurolysin inhibitor scaffold.

Fermentation Process Development and Natural Product Scale‑Up

The statistically optimized fermentation protocol using Coprinus comatus delivers an experimentally verified yield of 20.105 mg/L, providing a reproducible baseline for process engineers and natural product chemists seeking to produce Agaricoglyceride A at scale [4]. The defined precursor composition (75 mg/L 4‑hydroxybenzoic acid, 0.75 mL/L glycerol, 0.75 mL/L methanol) and HPLC‑ELSD quantification method enable inter‑laboratory reproducibility, a critical factor for procurement specifications and quality control.

Application
Selection Property
Validation Focus
Ischemic stroke model studies
In vivo CNS target-engagement data
Infarct/edema endpoint reproducibility
Neuropeptide metabolism research
Neurolysin selectivity profile
Off-target protease activity review
Pain-model pathway studies
In vivo pain-model response context
Formulation-dependent exposure review
Fermentation scale-up research
Optimized yield benchmark
Inter-laboratory reproducibility
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